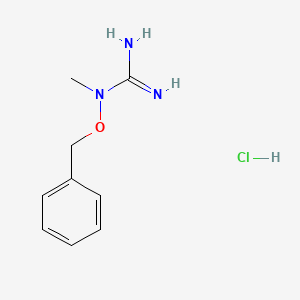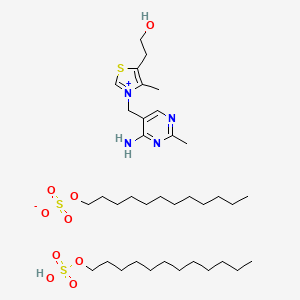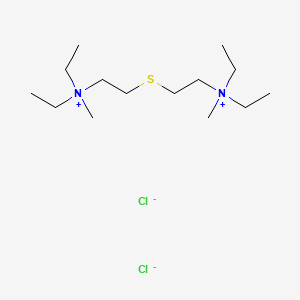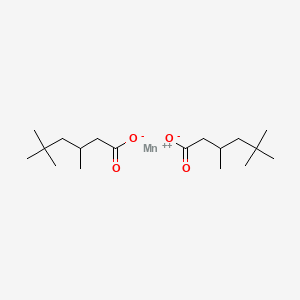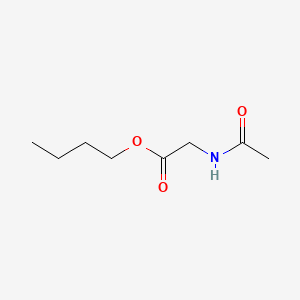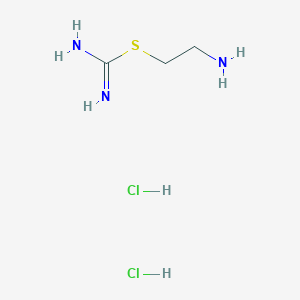
AET dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AET dichloride can be synthesized through the reaction of ethylenediamine with thiourea in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps may be employed to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
AET dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the amino and thiol groups.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or other amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfides, while reduction can yield thiols.
Scientific Research Applications
AET dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its protective effects against radiation-induced damage in biological systems.
Medicine: The compound has potential therapeutic applications due to its radioprotective properties.
Industry: It is used in the production of certain chemicals and materials that require specific protective properties.
Mechanism of Action
The protective effects of AET dichloride are primarily due to its ability to scavenge free radicals and reactive oxygen species generated by ionizing radiation. The compound interacts with these harmful species, neutralizing them and preventing damage to biological molecules such as DNA and proteins. The molecular targets include various enzymes and cellular components involved in oxidative stress responses.
Comparison with Similar Compounds
AET dichloride can be compared with other radioprotective agents such as cysteine and glutathione. While all these compounds share the ability to protect against radiation-induced damage, this compound is unique in its specific mechanism of action and its effectiveness in different biological systems. Similar compounds include:
Cysteine: An amino acid with antioxidant properties.
Glutathione: A tripeptide that plays a crucial role in cellular defense against oxidative stress.
2-Mercaptoethylamine: Another radioprotective agent with similar properties to this compound.
Properties
CAS No. |
871-25-0 |
|---|---|
Molecular Formula |
C3H11Cl2N3S |
Molecular Weight |
192.11 g/mol |
IUPAC Name |
2-aminoethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C3H9N3S.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |
InChI Key |
KKGIJYWJSRZTHR-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=N)N)N.Cl.Cl |
Related CAS |
56-10-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
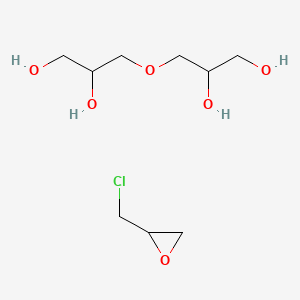
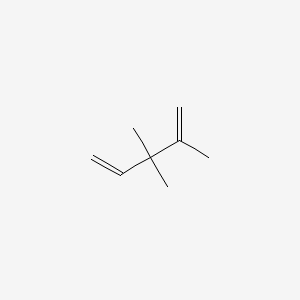
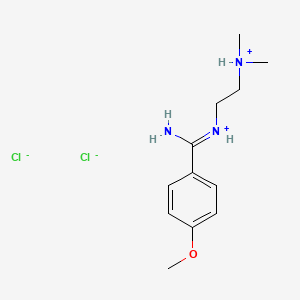
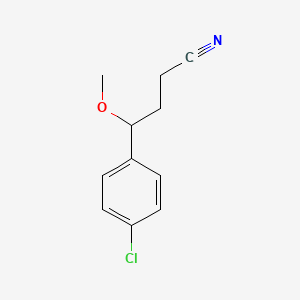

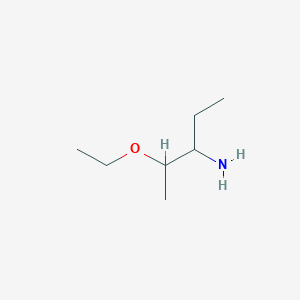
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
